Edoxaban Tosylate Monohydrate (EXN) is a synthetic compound classified as a Factor Xa inhibitor. [, , , , , , , , , , , , ] It plays a significant role in scientific research as a subject for analytical method development and validation, as well as for investigating its chemical and physical properties.
Edoxaban tosylate is classified as an anticoagulant and belongs to the class of direct oral anticoagulants. It was developed by Daiichi Sankyo and has been approved for clinical use in various countries. The compound is typically available in its tosylate salt form, which enhances its solubility and bioavailability compared to its free base form.
The synthesis of edoxaban tosylate involves several key steps, primarily focusing on the reaction between edoxaban and p-toluenesulfonic acid. Various methods have been reported for its preparation, including:
The synthesis typically requires careful control of temperature and solvent composition to achieve high yields and purity levels. For instance, one method specifies maintaining a temperature range of 30 to 70 °C during dissolution, followed by cooling steps that facilitate crystallization .
Edoxaban tosylate has a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity. The molecular formula for edoxaban tosylate monohydrate is CHClNOS (including the tosylate component).
Edoxaban tosylate undergoes various chemical reactions typical for pharmaceutical compounds, including hydrolysis under acidic or basic conditions. Stability studies have shown that it can withstand moderate conditions but may degrade under extreme pH or temperature variations .
Forced degradation studies have indicated that edoxaban tosylate can be affected by factors such as:
Edoxaban functions by inhibiting factor Xa, an enzyme crucial for thrombin generation in the coagulation cascade. By blocking this enzyme, edoxaban reduces thrombin levels, leading to decreased fibrin formation and ultimately preventing clot formation.
Edoxaban tosylate is primarily utilized in clinical settings for:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2